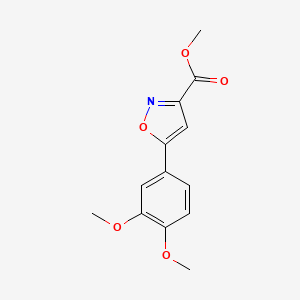

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate

Description

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (CAS: 517870-17-6) is a heterocyclic organic compound with the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . It features an isoxazole core substituted with a 3,4-dimethoxyphenyl group at the 5-position and a methyl ester at the 3-position. This compound is widely utilized in biochemical research, particularly for targeting the mitogen-activated protein kinase (MAPK) signaling pathway .

Properties

IUPAC Name |

methyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-16-10-5-4-8(6-12(10)17-2)11-7-9(14-19-11)13(15)18-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIZBBOEHIOEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization with an appropriate carboxylic acid derivative to yield the desired isoxazole compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxy groups and the isoxazole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to target the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell signaling and regulation . By modulating this pathway, the compound can exert various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Key Properties

- Physical State : Powder (stored at -20°C for long-term stability) .

- Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM concentration .

- Purity: Typically ≥95% (HPLC), with applications restricted to non-clinical research .

Comparison with Similar Compounds

Structural Analogues in the Isoxazole Carboxylate Family

The compound belongs to a broader class of isoxazole carboxylates, which exhibit structural and functional diversity based on substituents. Below is a comparative analysis with key analogues:

Key Observations :

- Ester vs. Acid : Methyl/ethyl esters (e.g., the target compound) offer better cell membrane permeability than carboxylic acid derivatives, making them preferable for cellular studies .

Functional Analogues in Pharmacology

MAPK Pathway Inhibitors

Key Insight : While both compounds modulate MAPK-related pathways, the isoxazole derivative lacks the kinase-specific selectivity of NG25, suggesting broader signaling effects .

Calcium Channel Blockers

Key Insight : Despite sharing a 3,4-dimethoxyphenyl group, Verapamil’s nitrile and alkylamine backbone confer calcium channel blockade, whereas the isoxazole ester’s planar structure favors kinase interactions .

Biological Activity

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H13NO5

- Molecular Weight : 263.25 g/mol

- CAS Number : 517870-17-6

1. Antioxidant Activity

Research indicates that isoxazole derivatives, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is critical for preventing cellular damage and various diseases.

2. Anti-inflammatory Effects

Isoxazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This compound has demonstrated potential in modulating inflammatory pathways, making it a candidate for treating inflammatory disorders .

3. Immunomodulatory Properties

This compound has been studied for its effects on immune cell proliferation and cytokine production. It stimulates the mitogen-induced proliferation of lymphocytes, suggesting a role in enhancing immune responses. In particular, it shows promise in regulating genes associated with immune function .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes by competing with substrates or altering enzyme conformation.

- Gene Regulation : It influences the expression of various cytokines and transcription factors that play crucial roles in inflammation and immune response .

Research Findings

Several studies have focused on the biological activity of this compound:

Case Studies

- Neuroprotection : A study explored the neuroprotective effects of this compound in a zebrafish model of muscular dystrophy. The compound improved mitochondrial function and reduced cell death associated with oxidative stress .

- Autoimmune Disorders : Another investigation assessed its efficacy in modulating immune responses in models of autoimmune diseases. The results indicated that the compound could effectively regulate T-cell activation and cytokine production, suggesting its therapeutic potential in conditions like rheumatoid arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.